Acetic acid, bis(acetyloxy)-
Overview
Description
. This compound is characterized by the presence of two acetyloxy groups attached to the acetic acid molecule. It is a derivative of acetic acid and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(acetyloxy)-, typically involves the acetylation of glycolic acid. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually require a controlled temperature to ensure the complete acetylation of the glycolic acid.
Industrial Production Methods
In industrial settings, the production of acetic acid, bis(acetyloxy)-, can be achieved through a similar acetylation process but on a larger scale. The use of acetic anhydride and a suitable catalyst remains the standard method. The reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bis(acetyloxy)-, undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield glycolic acid and acetic acid.
Esterification: It can participate in esterification reactions to form various esters.
Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.
Esterification: Requires alcohols and acid catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycolic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Oxidation: Different oxidation products based on the specific conditions and reagents used.
Scientific Research Applications
Acetic acid, bis(acetyloxy)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and other derivatives.
Biology: Employed in biochemical studies involving esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of acetic acid, bis(acetyloxy)-, primarily involves its ability to undergo hydrolysis and esterification reactions. The acetyloxy groups can be cleaved under specific conditions, releasing acetic acid and glycolic acid. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (acetyloxy)-: A simpler derivative with only one acetyloxy group.
Glycolic acid, acetate: Another derivative of glycolic acid with similar properties.
Uniqueness
Acetic acid, bis(acetyloxy)-, is unique due to the presence of two acetyloxy groups, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
2,2-diacetyloxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c1-3(7)11-6(5(9)10)12-4(2)8/h6H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINFJLYCWPTJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606354 | |
Record name | Bis(acetyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98453-06-6 | |
Record name | Bis(acetyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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